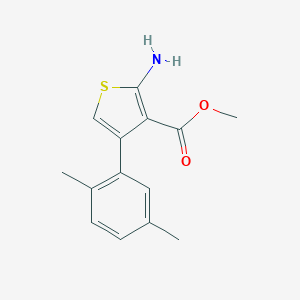![molecular formula C33H44N2O4 B442676 10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442676.png)
10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” likely involves multiple steps, including:
Formation of the benzodiazepine core: This step typically involves the condensation of an o-phenylenediamine with a suitable carbonyl compound.
Functionalization of the core: Introduction of the 2-ethylhexanoyl and 3-methoxy-4-propoxy-phenyl groups through Friedel-Crafts acylation and alkylation reactions.
Final modifications: Adjustments to the dimethyl groups and other substituents to achieve the desired structure.
Industrial Production Methods
Industrial production would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propoxy groups.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions could modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.
Receptor Binding: Investigation into its binding affinity for various biological receptors.
Medicine
Pharmacology: Exploration of its effects on the central nervous system, potential as a sedative or anxiolytic.
Drug Development: Basis for developing new therapeutic agents.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential incorporation into drug formulations.
Mechanism of Action
The mechanism of action would likely involve interaction with specific molecular targets such as:
GABA Receptors: Similar to other benzodiazepines, it may enhance the effect of the neurotransmitter GABA.
Enzyme Inhibition: Binding to and inhibiting specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
“10-(2-ethylhexanoyl)-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” stands out due to its unique substituents, which may confer distinct chemical and biological properties compared to other benzodiazepines.
Properties
Molecular Formula |
C33H44N2O4 |
|---|---|
Molecular Weight |
532.7g/mol |
IUPAC Name |
5-(2-ethylhexanoyl)-6-(3-methoxy-4-propoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H44N2O4/c1-7-10-13-22(9-3)32(37)35-26-15-12-11-14-24(26)34-25-20-33(4,5)21-27(36)30(25)31(35)23-16-17-28(39-18-8-2)29(19-23)38-6/h11-12,14-17,19,22,31,34H,7-10,13,18,20-21H2,1-6H3 |
InChI Key |
SRLSLNUPEKAHCA-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OCCC)OC |
Canonical SMILES |
CCCCC(CC)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC(=C(C=C4)OCCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Carboxymethyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxylic acid](/img/structure/B442598.png)







![11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442608.png)


